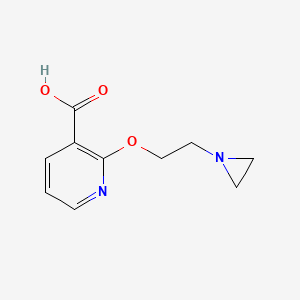

2-(2-Aziridin-1-ylethoxy)nicotinic acid

Beschreibung

2-(2-Aziridin-1-ylethoxy)nicotinic acid is a nicotinic acid derivative featuring an aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) linked via an ethoxy group to the pyridine moiety of nicotinic acid. The aziridine group introduces significant chemical reactivity due to its ring strain and nucleophilic properties, which may enhance its biological activity or metabolic stability compared to unmodified nicotinic acid . Potential applications include therapeutic roles in hyperphosphatemia or lipid modulation, akin to other nicotinic acid analogs, though its unique structure may confer distinct pharmacological profiles .

Eigenschaften

IUPAC Name |

2-[2-(aziridin-1-yl)ethoxy]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLPLYXUPRASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-Aziridin-1-ylethoxy)nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid with 2-(2-chloroethoxy)aziridine under specific conditions. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(2-Aziridin-1-ylethoxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Aziridin-1-ylethoxy)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 2-(2-Aziridin-1-ylethoxy)nicotinic acid involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

- 2-(Allylthio)nicotinic Acid: This compound replaces the aziridine-ethoxy group with an allylthio (-S-CH₂CH=CH₂) substituent. The sulfur atom in the allylthio group introduces thioether functionality, which may influence electronic properties and metabolic pathways.

- Nicotinic Acid : The parent compound lacks substituents on the pyridine ring. Its simplicity results in lower reactivity and straightforward metabolism, as evidenced by studies showing oxidation by Pseudomonas fluorescens via metal-dependent enzymes .

Therapeutic Efficacy

Meta-analyses of nicotinic acid analogs (Tables 2 and 3 in and ) demonstrate that structural modifications significantly impact efficacy in hyperphosphatemia management and lipid profile modulation.

Metabolic Stability and Degradation Pathways

- Nicotinic Acid : Rapidly oxidized by Pseudomonas fluorescens in a process requiring metal ions, as indicated by inhibition studies with 2,2'-dipyridyl . The molecular oxygen-to-substrate ratio during degradation increases until full oxidation, suggesting stepwise enzymatic processing .

- This could enhance metabolic stability in biological systems compared to sulfur-containing analogs .

Data Tables

Table 1: Comparative Properties of Nicotinic Acid Derivatives

Table 2: Key Findings from Meta-Analyses ()

Biologische Aktivität

2-(2-Aziridin-1-ylethoxy)nicotinic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- CAS Number : 1215808-28-8

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

The biological activity of this compound can be partly attributed to its structural similarity to other nicotinic acid derivatives. These compounds have been shown to interact with various biochemical pathways:

Target Pathways

- Cyclin-dependent Kinases (CDKs) : Similar compounds have demonstrated the ability to inhibit CDK4/6, which plays a crucial role in cell cycle regulation and cancer proliferation.

- Anti-inflammatory Activity : Research indicates that nicotinic acid derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

Antiproliferative Effects

Studies on related compounds suggest that this compound may possess antiproliferative properties against various cancer cell lines. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown significant effects in breast cancer models.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid can exhibit antimicrobial properties. For example, certain acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL .

In Vitro Studies

In vitro studies have evaluated the anti-inflammatory properties of nicotinic acid derivatives using assays such as the MTT assay and Griess assay. Compounds derived from nicotinic acid exhibited significant inhibition of nitrite production, indicating their potential as anti-inflammatory agents .

In Vivo Evaluations

In vivo studies involving carrageenan-induced arthritis in rats demonstrated that certain nicotinic acid derivatives could effectively reduce inflammation with minimal gastric toxicity compared to standard anti-inflammatory drugs like ibuprofen .

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has a high degree of lipophilicity, facilitating cellular uptake and distribution. The compound is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects.

Q & A

Q. What synthetic methodologies are recommended for 2-(2-Aziridin-1-ylethoxy)nicotinic acid, and how can its purity be validated?

- Methodological Answer : Synthesis of substituted nicotinic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-substituted nicotinic acids are synthesized via organolithium addition to pyridyl oxazolines, followed by oxidation and deprotection steps . For this compound, a similar approach could involve aziridine ring opening with a nicotinic acid derivative under controlled basic conditions.

Q. What are the critical stability considerations for handling this compound in aqueous solutions?

- Methodological Answer : Aziridine-containing compounds are prone to hydrolysis under acidic or basic conditions due to ring strain. Stability testing should include:

- pH-dependent degradation studies (e.g., pH 2–12 buffers at 25°C/37°C, monitored via UV-Vis or LC-MS).

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

- Storage : Keep at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in nucleophilic reactions be systematically addressed?

- Methodological Answer : Contradictions may arise from varying reaction conditions (solvent polarity, temperature, or competing side reactions). Resolve via:

- Kinetic studies : Monitor reaction progress using in situ NMR or Raman spectroscopy to identify intermediates.

- Computational modeling : Employ DFT calculations to predict regioselectivity of aziridine ring opening (e.g., attack at the less hindered carbon).

- Control experiments : Test reactivity in aprotic solvents (e.g., THF) versus protic solvents (e.g., MeOH) to isolate solvent effects .

Q. What advanced strategies are recommended for analyzing the ecological impact of this compound in wastewater systems?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (modified Sturm test) to measure CO₂ evolution under aerobic conditions.

- Toxicity profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201).

- Soil mobility : Perform column leaching experiments with varying organic carbon content (log Kₒc determination) .

Experimental Design & Data Interpretation

Q. How should researchers design experiments to assess the compound’s potential as a covalent enzyme inhibitor?

- Methodological Answer :

- Kinetic assays : Measure time-dependent inhibition using a fluorogenic substrate (e.g., kinact/KI determination).

- Mass spectrometry : Confirm covalent adduct formation via intact protein LC-MS after incubation with the compound.

- Control : Pre-treat the enzyme with a competing nucleophile (e.g., β-mercaptoethanol) to verify specificity .

Q. What analytical techniques are optimal for resolving spectral overlaps in UV-Vis or NMR data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC): Differentiate overlapping proton signals in the aziridine-ethoxy region.

- Differential scanning calorimetry (DSC) : Identify polymorphic forms that may affect spectral interpretation.

- Deuterium exchange experiments : Confirm labile protons (e.g., -COOH) in D₂O .

Safety & Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound in bulk quantities?

- Methodological Answer :

- Gloves : Nitrile or neoprene (avoid latex due to permeation risks).

- Respiratory protection : Use NIOSH-approved N95 masks if handling powders; fume hoods for solvent-based work.

- Emergency protocols : Neutralize spills with 5% acetic acid (for basic hydrolysis products) and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.